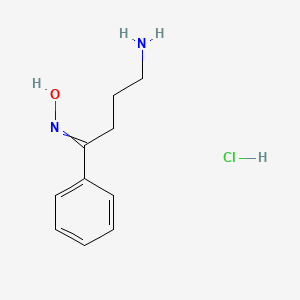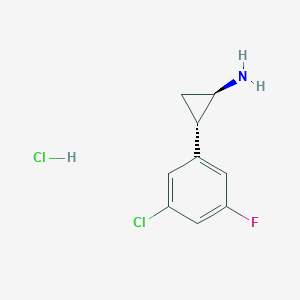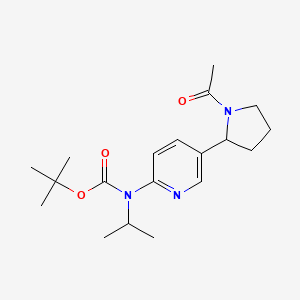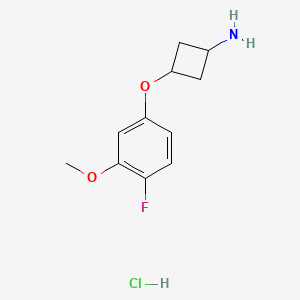
2-Chloro-5-(1-isopropylpyrrolidin-2-yl)-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-5-(1-isopropilpirrolidin-2-il)-4-metilpiridina es un compuesto químico con la fórmula molecular C12H17ClN2. Es un derivado de la piridina, un compuesto orgánico heterocíclico básico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Cloro-5-(1-isopropilpirrolidin-2-il)-4-metilpiridina generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como 2-cloro-5-bromopiridina y 1-isopropilpirrolidina.
Condiciones de reacción: La reacción se lleva a cabo bajo condiciones controladas, a menudo involucrando el uso de una base como el carbonato de potasio y un solvente como la dimetilformamida (DMF).
Reacción de acoplamiento: El paso clave implica una reacción de acoplamiento entre 2-cloro-5-bromopiridina y 1-isopropilpirrolidina, facilitada por un catalizador de paladio.
Purificación: El producto final se purifica utilizando técnicas como la cromatografía en columna para obtener el compuesto deseado con alta pureza.
Métodos de producción industrial
En un entorno industrial, la producción de 2-Cloro-5-(1-isopropilpirrolidin-2-il)-4-metilpiridina puede implicar procesos a gran escala por lotes o de flujo continuo. Las condiciones de reacción se optimizan para la escalabilidad, la eficiencia y la rentabilidad. La producción industrial también enfatiza las estrictas medidas de control de calidad para garantizar la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Cloro-5-(1-isopropilpirrolidin-2-il)-4-metilpiridina se somete a diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro en el anillo de piridina puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reacciones de oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de los correspondientes N-óxidos.
Reacciones de reducción: La reducción del anillo de piridina puede producir derivados de piperidina.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcoholes. Las reacciones generalmente se llevan a cabo en solventes polares como DMF o DMSO, con bases como carbonato de potasio o hidruro de sodio.
Reacciones de oxidación: Se utilizan agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reacciones de reducción: Se emplean agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Principales productos formados
Reacciones de sustitución: Los productos incluyen varios derivados de piridina sustituidos.
Reacciones de oxidación: Los principales productos son los N-óxidos de piridina.
Reacciones de reducción: Los productos incluyen derivados de piperidina.
Aplicaciones Científicas De Investigación
2-Cloro-5-(1-isopropilpirrolidin-2-il)-4-metilpiridina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-5-(1-isopropilpirrolidin-2-il)-4-metilpiridina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y el sistema biológico que se está estudiando. Por ejemplo, en la investigación antimicrobiana, puede inhibir enzimas bacterianas, lo que lleva a la interrupción de los procesos celulares esenciales.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Cloro-5-(1-metilpirrolidin-2-il)-4-metilpiridina
- 2-Cloro-5-(1-etilpirrolidin-2-il)-4-metilpiridina
- 2-Cloro-5-(1-propilpirrolidin-2-il)-4-metilpiridina
Singularidad
2-Cloro-5-(1-isopropilpirrolidin-2-il)-4-metilpiridina es único debido a la presencia del grupo isopropilo en el anillo de pirrolidina. Esta característica estructural puede influir en su reactividad química, actividad biológica y propiedades físicas, diferenciándolo de otros compuestos similares.
Propiedades
Fórmula molecular |
C13H19ClN2 |
|---|---|
Peso molecular |
238.75 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19ClN2/c1-9(2)16-6-4-5-12(16)11-8-15-13(14)7-10(11)3/h7-9,12H,4-6H2,1-3H3 |
Clave InChI |
ULNDSWTUYCGMJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C2CCCN2C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11820274.png)
![N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11820277.png)

![N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B11820291.png)

![2-[Carboxymethyl-(4,4,4-trifluoro-3-oxobut-1-enyl)amino]acetic acid](/img/structure/B11820308.png)
![5-[[5-[2-[2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethylperoxy]ethyl]-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;nitrate](/img/structure/B11820310.png)

![tert-butyl N-[4-(diethylamino)-2-oxobut-3-en-1-yl]-N-methylcarbamate](/img/structure/B11820327.png)

![rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride](/img/structure/B11820335.png)
![({4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B11820336.png)
![Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B11820341.png)
